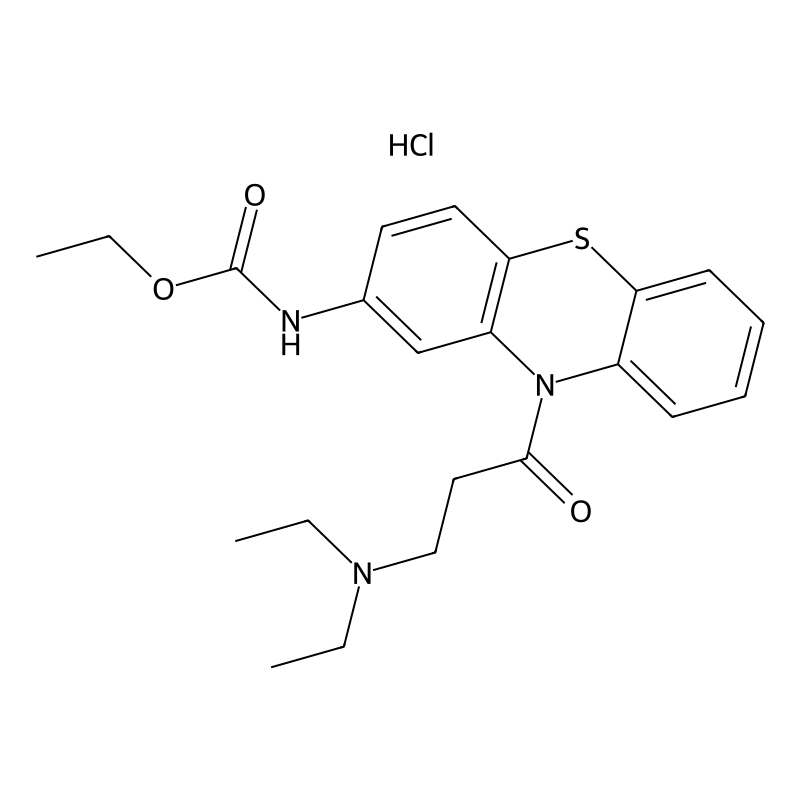

Ethacizine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethacizine hydrochloride is a highly potent, phenothiazine-derived Class Ic antiarrhythmic agent and a state-dependent blocker of voltage-gated sodium channels (Nav1.5). In laboratory and industrial settings, it is primarily procured as a reference standard for cardiovascular electrophysiology, automated patch-clamp (APC) screening, and multi-target ion channel profiling. While the free base form exhibits high lipophilicity and poor aqueous handling, the hydrochloride salt (CAS 57530-40-2) is specifically engineered to provide enhanced solubility in organic solvents like DMSO, facilitating stable step-wise dilutions into physiological buffers. Its pharmacological profile—characterized by profound use-dependent Nav blockade alongside secondary calcium and muscarinic receptor modulation—makes it an indispensable tool compound for modeling complex excitation-contraction coupling and high-frequency tachyarrhythmias .

Procurement substitution of ethacizine hydrochloride with closely related in-class alternatives like moricizine or flecainide fundamentally alters assay reproducibility and off-target profiling results. Although moricizine shares the phenothiazine core, it lacks ethacizine's potent diethylamino substitution, resulting in significantly weaker Nav1.5 blockade and a near-total loss of affinity for M2 muscarinic and verapamil-sensitive calcium receptors [1]. Conversely, while flecainide is a standard Class Ic reference, it exhibits much faster recovery kinetics from use-dependent block, failing to replicate the sustained conduction slowing required in high-frequency stimulation models [2]. Furthermore, attempting to utilize the ethacizine free base instead of the hydrochloride salt frequently leads to precipitation during buffer dilution, compromising automated patch-clamp workflows.

Mainstream Workflow Fit: Slower Recovery Kinetics in Nav1.5 Assays

In canine ventricular muscle models, ethacizine hydrochloride demonstrates a profound use-dependent block of the maximum rate of rise of depolarization (Vmax). When compared directly to flecainide, ethacizine exhibits significantly slower recovery from use-dependent block. At 3 Hz stimulation, the time constant of recovery for ethacizine is 27.1 ± 13.3 seconds, whereas flecainide recovers in 12.2 ± 2.5 seconds [1].

| Evidence Dimension | Time constant of recovery from use-dependent Vmax block |

| Target Compound Data | 27.1 ± 13.3 s (at 2 µM) |

| Comparator Or Baseline | Flecainide (12.2 ± 2.5 s at 10 µM) |

| Quantified Difference | >2-fold slower recovery kinetics |

| Conditions | Canine ventricular muscle, 3 Hz stimulation |

Slower recovery kinetics make ethacizine a superior reference standard for validating sustained, rate-dependent conduction slowing in high-frequency tachyarrhythmia screening workflows.

Selectivity Profiling: Enhanced Binding to Potential-Operated Calcium Channels

Ethacizine exhibits a distinct ancillary binding profile compared to its structural analog moricizine. In competitive binding assays, ethacizine displaces verapamil from potential-operated calcium channel receptors with an IC50 of 0.53 ± 0.08 µmol/L and a Hill coefficient of 0.64 ± 0.09. In contrast, moricizine is significantly less potent at these dihydropyridine/verapamil binding sites, failing to achieve comparable displacement [1].

| Evidence Dimension | IC50 for verapamil receptor displacement |

| Target Compound Data | 0.53 ± 0.08 µmol/L |

| Comparator Or Baseline | Moricizine (Significantly weaker displacement) |

| Quantified Difference | High-affinity verapamil receptor displacement exclusive to ethacizine |

| Conditions | In vitro receptor binding assay |

This dual Nav/Cav modulating profile is critical for researchers requiring a multi-ion channel blocker to study complex excitation-contraction coupling.

Off-Target Profiling: Potent M2 Muscarinic Receptor Antagonism

Beyond sodium channel blockade, ethacizine demonstrates significant affinity for muscarinic M2 receptors, a property lacking in generic phenothiazine substitutes. In rabbit heart atria, ethacizine displaces [3H]-QNB with a Ki of 0.65 ± 0.07 µmol/L, whereas moricizine shows a much weaker Ki of 21 ± 1 µmol/L. Furthermore, only ethacizine effectively inhibits carbachol-induced effects on cardiac adenylate cyclase [1].

| Evidence Dimension | Ki for M2 muscarinic receptor ([3H]-QNB displacement) |

| Target Compound Data | 0.65 ± 0.07 µmol/L |

| Comparator Or Baseline | Moricizine (21 ± 1 µmol/L) |

| Quantified Difference | ~32-fold higher affinity for M2 receptors |

| Conditions | Rabbit heart atrial membrane preparations |

Procurement of ethacizine is essential when screening for antiarrhythmics with integrated vagolytic (anticholinergic) effects that cannot be replicated by moricizine.

Formulation Compatibility: Hydrochloride Salt Optimization for High-Concentration Stocks

The high lipophilicity of the ethacizine free base limits its direct use in aqueous assays. Procurement of the hydrochloride salt form (CAS 57530-40-2) resolves this by enabling high-concentration stock solutions. Ethacizine hydrochloride achieves a solubility of up to 100 mg/mL (approx. 222 mM) in DMSO, allowing for stable, step-wise dilution into physiological buffers for patch-clamp or in vivo electrophysiology without immediate precipitation .

| Evidence Dimension | Maximum stock solubility in DMSO |

| Target Compound Data | 100 mg/mL (Ethacizine hydrochloride) |

| Comparator Or Baseline | Ethacizine free base (Poor aqueous/solvent handling) |

| Quantified Difference | Hydrochloride salt enables >200 mM stock concentrations |

| Conditions | Ultrasonic dissolution in DMSO at room temperature |

Procuring the hydrochloride salt ensures the high stock solubility required for precipitate-free, step-wise dilutions in automated patch-clamp (APC) screening.

High-Frequency Tachyarrhythmia Modeling

Due to its exceptionally slow recovery kinetics from use-dependent Nav blockade (27.1 s), ethacizine hydrochloride is the preferred reference standard for inducing rate-dependent conduction slowing in isolated ventricular tissue assays [1].

Multi-Target Electrophysiology Assays

Its unique combination of Nav1.5 blockade, M2 muscarinic receptor antagonism (Ki = 0.65 µM), and verapamil-sensitive calcium channel affinity makes it an ideal tool compound for studying complex, multi-pathway cardiac excitation-contraction coupling [2].

Automated Patch-Clamp (APC) Screening

The hydrochloride salt's ability to form stable, high-concentration (100 mg/mL) DMSO stocks ensures reliable, precipitate-free step-wise dilutions into extracellular bath solutions, maximizing reproducibility in high-throughput ion channel screening .